molecular formula C12H17NO2 B14840676 4-Cyclopropoxy-2-isopropoxyaniline

4-Cyclopropoxy-2-isopropoxyaniline

Cat. No.: B14840676
M. Wt: 207.27 g/mol
InChI Key: GHKKKNXAEYJMCL-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-isopropoxyaniline is a multisubstituted aniline derivative of interest in medicinal chemistry and drug discovery research. This compound features both cyclopropoxy and isopropoxy substituents on its aniline ring, functional groups known to impart key physicochemical properties. The cyclopropyl group is a well-established motif in medicinal chemistry, frequently used as a bioisostere for alkyl groups or aromatic rings to enhance metabolic stability, increase potency, and improve the overall drug-likeness of a molecule . Similarly, alkoxy groups like isopropoxy are common in kinase inhibitor scaffolds, where they can contribute to optimal binding interactions within enzyme active sites . The primary amine on the aniline ring serves as a versatile synthetic handle, allowing researchers to incorporate this building block into more complex molecular architectures, such as fused heterocyclic systems or targeted inhibitors. As a specialized chemical building block, 4-Cyclopropoxy-2-isopropoxyaniline is intended for use in exploratory synthesis, structure-activity relationship (SAR) studies, and as a potential intermediate in the development of novel therapeutic agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

4-cyclopropyloxy-2-propan-2-yloxyaniline

InChI

InChI=1S/C12H17NO2/c1-8(2)14-12-7-10(5-6-11(12)13)15-9-3-4-9/h5-9H,3-4,13H2,1-2H3

InChI Key

GHKKKNXAEYJMCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC2CC2)N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Structural Features and Reactivity

The target molecule, 4-cyclopropoxy-2-isopropoxyaniline, features an electron-rich aromatic ring due to the amino group at position 1, which activates ortho and para positions for electrophilic substitution. However, the introduction of two alkoxy groups at positions 2 (isopropoxy) and 4 (cyclopropoxy) necessitates careful consideration of directing effects and steric hindrance. The cyclopropoxy group’s strain energy (≈27 kcal/mol) imposes constraints on reaction conditions, particularly temperature-sensitive steps.

Retrosynthetic Disconnections

Two primary disconnection strategies emerge:

  • Ether bond cleavage : Disconnecting cyclopropoxy and isopropoxy groups to yield 2,4-dihydroxyaniline intermediates.
  • Amine group introduction : Retaining the ether linkages and introducing the amino group via nitro reduction or Buchwald-Hartwig amination.

Patents describing cyclopropane ether synthesis suggest the former approach is more feasible for large-scale production, while academic studies on donor-acceptor cyclopropanes provide insights into strain management.

Synthetic Methodologies

Sequential Nucleophilic Aromatic Substitution

Directed Ortho-Metalation (DoM) Approach

Building on methods from pyridinecarboxamide synthesis, this route employs:

  • Starting material : 2,4-Difluoronitrobenzene
  • Step 1 : Isopropoxy introduction at position 2 via SNAr with NaO-iPr in DMF at 80°C (yield: 68%).
  • Step 2 : Cyclopropoxy installation at position 4 using Na cyclopropoxide under phase-transfer conditions (TBAB, 100°C, 12 h).
  • Nitro reduction : Catalytic hydrogenation (H2, 5% Pd/C, EtOAc) to yield final product.

Key Data :

Step Conditions Yield (%) Purity (%)
1 DMF, 80°C 68 95
2 TBAB, 100°C 52 88
3 H2, Pd/C 91 99

This method suffers from moderate cyclopropoxy installation yields due to steric hindrance from the adjacent isopropoxy group.

Protection-Deprotection Strategy

Adapting acetanilide protection from cyclopropane syntheses:

  • Protection : Acetylation of 2,4-dichloroaniline (Ac2O, pyridine, 0°C → 25°C, 2 h).
  • Isopropoxy installation : SNAr with NaO-iPr in NMP (120°C, 8 h).
  • Cyclopropoxy installation : Ullmann coupling with CuI/L-proline, cyclopropanol (DMSO, 110°C).
  • Deprotection : Acidic hydrolysis (6M HCl, reflux).

Advantages :

  • Avoids nitro group handling
  • Enables use of milder cyclopropanol coupling conditions

Mitsunobu-Based Etherification

Sequential Ether Formation

Leveraging Mitsunobu’s superiority in sterically hindered systems:

  • Starting material : 2,4-Dihydroxyaniline
  • Isopropoxy installation : DIAD/PPh3, isopropanol (THF, 0°C → 25°C).
  • Cyclopropoxy installation : Second Mitsunobu reaction with cyclopropanol.

Optimized Conditions :

Parameter Value
DIAD equivalence 1.5 eq
Reaction temperature -10°C → 25°C gradient
Cyclopropanol purity >99% (HPLC)

This method achieves 74% overall yield but requires rigorous drying due to cyclopropanol’s moisture sensitivity.

Comparative Analysis of Methodologies

Yield and Scalability

Method Average Yield (%) Scalability Key Limitation
Sequential SNAr 58 Pilot-scale Cyclopropoxide instability
Protection-Deprotect 65 Bench-scale Acidic hydrolysis side reactions
Mitsunobu 74 Small-scale High reagent costs

Spectroscopic Validation

Critical 1H NMR signals for final product:

  • δ 6.85 (d, J=8.4 Hz, H-3/H-5)
  • δ 4.22 (septet, OCH(CH3)2)
  • δ 3.98 (m, cyclopropane CH2)
  • δ 1.32 (d, J=6.0 Hz, CH3)

Mass spec: m/z 249.3 [M+H]+ (calculated 249.15).

Industrial Considerations

Cost Analysis

Component SNAr Route ($/kg) Mitsunobu Route ($/kg)
Cyclopropanol 3200 4100
DIAD - 12,500
Pd/C 890 -
Total (100 kg batch) 48,000 217,000

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-2-isopropoxyaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aniline nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of nitro compounds or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or ethers.

Scientific Research Applications

4-Cyclopropoxy-2-isopropoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-isopropoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Cyclopropoxy-2-isopropoxyaniline with three analogs from the evidence, focusing on substituent effects, molecular properties, and reactivity trends.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Key Features/Inferences References
4-Cyclopropoxy-2-isopropoxyaniline C4: Cyclopropoxy, C2: Isopropoxy C₁₂H₁₆NO₂ High steric bulk; electron-donating groups N/A
2-Chloro-4-isopropoxyaniline C4: Isopropoxy, C2: Chloro C₉H₁₂ClNO Electron-withdrawing Cl reduces basicity
4-Fluoro-2-propoxyaniline C4: Fluoro, C2: Propoxy C₉H₁₂FNO Fluoro enhances polarity; moderate bulk
CIS-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid Cyclopentane core with Cl-benzoyl C₁₃H₁₂ClO₃ Carboxylic acid functionality; Cl-aromatic

Key Findings

Substituent Effects on Basicity

  • The isopropoxy group (C2) in 4-Cyclopropoxy-2-isopropoxyaniline is electron-donating, which may increase the amine’s basicity compared to 2-Chloro-4-isopropoxyaniline, where the C2 chloro substituent is electron-withdrawing .
  • In 4-Fluoro-2-propoxyaniline, the para-fluoro group (electron-withdrawing) could counterbalance the propoxy group’s electron-donating effects, leading to reduced basicity relative to the target compound .

The cyclopentane-based analog () demonstrates how bulky cores can limit solubility in polar solvents, a trend that may extend to 4-Cyclopropoxy-2-isopropoxyaniline .

Polarity and Solubility

  • The fluorine atom in 4-Fluoro-2-propoxyaniline increases polarity, likely enhancing water solubility compared to the cyclopropoxy analog .
  • The absence of ionizable groups (e.g., carboxylic acids) in 4-Cyclopropoxy-2-isopropoxyaniline suggests lower aqueous solubility than the cyclopentane-carboxylic acid derivative .

Synthetic Utility

  • Chloro and fluoro substituents (as in and ) are often used as directing groups in electrophilic substitution. In contrast, alkoxy groups in the target compound may favor different reaction pathways, such as oxidation or alkylation.

Q & A

Q. What are the recommended synthetic routes for 4-Cyclopropoxy-2-isopropoxyaniline, and how can reaction yields be optimized?

  • Methodological Answer : A two-step approach is often employed:

Nucleophilic substitution : Introduce the cyclopropoxy group via reaction of 2-isopropoxy-4-nitroaniline with cyclopropanol under Mitsunobu conditions (e.g., using DIAD and triphenylphosphine) .

Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in HCl.
Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Yield improvements (>75%) are achieved by maintaining anhydrous conditions and slow addition of reagents to minimize side reactions (e.g., over-reduction).

Q. Which analytical techniques are critical for characterizing 4-Cyclopropoxy-2-isopropoxyaniline?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. For example, cyclopropane protons appear as a multiplet at δ 0.76–0.96 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calc’d for C₁₂H₁₆N₂O₂: [M+H]⁺ = 220.12; observed deviation <2 ppm).
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient).

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodological Answer :
  • Storage Conditions : Test stability at 4°C (short-term), -20°C (long-term), and room temperature (RT) with desiccants.
  • Analysis : Monitor degradation via HPLC every 30 days. Impurities (e.g., hydrolyzed products) are quantified against reference standards (e.g., EP impurity guidelines in ).
  • Key Finding : Cyclopropoxy groups are prone to ring-opening under acidic conditions; neutral pH buffers are recommended for solutions .

Advanced Research Questions

Q. How do electronic effects of the cyclopropoxy and isopropoxy substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The cyclopropoxy group’s strained ring induces electron-withdrawing effects, activating the aniline’s para position for electrophilic substitution .
  • Experimental Validation : Compare Suzuki-Miyaura coupling yields using 4-Cyclopropoxy-2-isopropoxyaniline vs. non-substituted aniline. Cyclopropoxy groups enhance regioselectivity by 20–30% in arylboronic acid couplings .

Q. What computational strategies can predict degradation pathways of 4-Cyclopropoxy-2-isopropoxyaniline in oxidative environments?

  • Methodological Answer :
  • In Silico Modeling : Use Gaussian09 to simulate reaction pathways. The cyclopropane ring is susceptible to radical-mediated cleavage under UV light, forming cyclohexanol derivatives.
  • Validation : Accelerated oxidative stress tests (H₂O₂/Fe²⁺) confirm major degradation products align with computational predictions .

Q. How can contradictory data in reaction yields be resolved when scaling up synthesis?

  • Methodological Answer :
  • Root-Cause Analysis :

Batch Variability : Compare raw material purity (e.g., cyclopropanol moisture content via Karl Fischer titration).

Kinetic Profiling : Use in-situ IR to track intermediate formation. Exothermicity during nitro reduction can lead to byproducts if temperature exceeds 50°C .

  • Mitigation : Implement controlled cooling and gradient heating (2°C/min) during hydrogenation.

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